An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-6-methylbenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-6-methylbenzoic Acid
Introduction
2,3-Difluoro-6-methylbenzoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a methyl group on the benzoic acid scaffold imparts unique electronic and steric properties, influencing its reactivity, acidity, and intermolecular interactions. These characteristics make it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] For researchers and drug development professionals, a thorough understanding of its physicochemical properties is paramount for its effective application in synthesis, formulation, and biological screening.
This guide provides a comprehensive analysis of the core physicochemical properties of 2,3-Difluoro-6-methylbenzoic acid, grounded in established analytical techniques. It is designed to be a practical resource, offering not just data, but also the underlying scientific principles and detailed experimental protocols for property determination.
Molecular and Structural Data
The identity and fundamental characteristics of a compound are rooted in its molecular structure.
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Chemical Structure:
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Key Identifiers:
Core Physicochemical Properties
The functional behavior of 2,3-Difluoro-6-methylbenzoic acid in various chemical and biological systems is dictated by the following properties.
| Property | Value | Source(s) |
| Physical Form | Solid, powder. Off-white to light-gray solid. | [3][4] |
| Melting Point | 138-142 °C | [3][5][6] |
| Boiling Point | 246.4 °C (Predicted) | [3] |
| Density | 1.359 g/cm³ (Predicted) | [3] |
| XLogP3 | 1.971 | [3] |
| Polar Surface Area (PSA) | 37.3 Ų | [2][3] |
In-Depth Analysis of Key Properties
Melting Point: The melting point of a crystalline solid is a robust indicator of its purity. For 2,3-Difluoro-6-methylbenzoic acid, the relatively sharp range of 138-142 °C suggests a well-defined crystalline structure.[3][5][6] Impurities typically lead to a depression and broadening of the melting point range, a principle fundamental to purity assessment.[7] The determination of this property is a primary step in compound verification after synthesis.
Solubility Profile: The solubility of a compound governs its utility in reaction media and its behavior in biological systems. As a carboxylic acid, 2,3-Difluoro-6-methylbenzoic acid exhibits a predictable pH-dependent solubility profile.
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Aqueous Solubility: It is expected to be sparingly soluble in water due to the hydrophobic nature of the benzene ring.
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Aqueous Base: It readily dissolves in aqueous basic solutions (e.g., 5% NaOH, 5% NaHCO₃) through an acid-base reaction. The carboxylic acid is deprotonated to form the corresponding carboxylate salt, which is ionic and thus highly water-soluble.[8] This property is crucial for extraction and purification processes.
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Organic Solvents: The compound is generally soluble in polar organic solvents such as alcohols, ethers, and acetone, which can solvate both the polar carboxylic acid group and the nonpolar aromatic ring.[9]
Acidity and pKa: The acidity of the carboxylic acid group is a defining feature. The presence of two electron-withdrawing fluorine atoms on the aromatic ring is expected to increase the acidity (lower the pKa) compared to benzoic acid itself. This is due to the inductive effect of the fluorine atoms, which stabilizes the resulting carboxylate anion. A lower pKa indicates a stronger acid, which is an important consideration in reaction chemistry and for predicting the ionization state of the molecule at physiological pH.
Lipophilicity (XLogP3): The XLogP3 value of 1.971 indicates a moderate degree of lipophilicity.[3] This parameter, which represents the logarithm of the partition coefficient between octanol and water, is a critical determinant of a drug candidate's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). A balanced lipophilicity is often sought to ensure adequate membrane permeability without compromising aqueous solubility.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the molecular structure of 2,3-Difluoro-6-methylbenzoic acid.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides a unique "fingerprint" of the molecule's functional groups.[10][11] Key expected absorptions include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the atomic connectivity and chemical environment.[10]
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¹H NMR: The spectrum would show distinct signals for the two aromatic protons, a singlet for the methyl group protons, and a broad singlet for the acidic carboxylic acid proton.[14]
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¹³C NMR: The spectrum would display eight unique signals corresponding to the eight carbon atoms in the molecule. The carboxylic acid carbon would appear significantly downfield (>165 ppm).
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¹⁹F NMR: This technique is particularly informative for fluorinated compounds. Two distinct signals would be expected for the two magnetically non-equivalent fluorine atoms, with their chemical shifts and coupling patterns providing definitive structural confirmation.[15]
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-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak corresponding to the exact mass of the molecule (172.0336 g/mol ).[2]
Experimental Protocols & Workflows
The following section details standardized, reliable protocols for determining the core physicochemical properties discussed.
Protocol 1: Melting Point Determination (Capillary Method)
This method provides an accurate determination of the melting range, a key indicator of purity.[16]
Methodology:
-
Sample Preparation: Place a small amount of dry, finely powdered 2,3-Difluoro-6-methylbenzoic acid onto a clean, dry surface.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powder until a small amount (1-2 mm in height) of the compound is packed into the tube.[16]
-
Compaction: Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting point. This saves time during the accurate determination.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[17]
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has completely melted (T₂). The melting range is T₁ - T₂.
Diagram: Melting Point Determination Workflow
Caption: Logical progression for qualitative solubility analysis.
Conclusion
The physicochemical properties of 2,3-Difluoro-6-methylbenzoic acid—its defined melting point, predictable pH-dependent solubility, moderate lipophilicity, and distinct spectroscopic signatures—collectively define its identity and utility. The fluorination pattern significantly influences its electronic properties, making it a distinct and valuable reagent. The experimental protocols provided herein offer a standardized framework for researchers to verify these properties, ensuring data integrity and reproducibility in synthetic and developmental workflows. This guide serves as a foundational technical resource for any scientist or researcher utilizing this important chemical intermediate.
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